Cas no 822-90-2 (2,4,5-trimethyl-1H-imidazole)

2,4,5-trimethyl-1H-imidazole structure
2,4,5-trimethyl-1H-imidazole structure
2,4,5-trimethyl-1H-imidazole
822-90-2
C6H10N2
110.157001018524
724927
69976

2,4,5-trimethyl-1H-imidazole Properties

Names and Identifiers

    • 1H-Imidazole,2,4,5-trimethyl-
    • 2,4,5-TRIMETHYL-1H-IMIDAZOLE
    • 1H-Imidazole,2,4,5-trimethyl
    • 2,4,5-Trimethyl-1H-imidazol
    • 2,4,5-Trimethylimidazol
    • 2,4,5-Trimethylimidazole
    • trimethylimidazole
    • 2,4,5-Trimethyl-1H-imidazole (ACI)
    • Imidazole, 2,4,5-trimethyl- (7CI, 8CI)
    • 1H-Imidazole, 2,4,5-trimethyl-
    • SCHEMBL64073
    • 2,4,5-TMI
    • AKOS006272154
    • DTXCID60154114
    • DTXSID30231623
    • F75065
    • 2,4,5-Trimethyl-1H-imidazole #
    • imidazole, 2,4,5-trimethyl-
    • CS-0279623
    • NS00038184
    • 822-90-2
    • ZB1175
    • R42O298O4W
    • EINECS 212-507-6
    • UNII-R42O298O4W
    • EN300-124721
    • +Expand
    • PTBPTNCGZUOCBK-UHFFFAOYSA-N
    • 1S/C6H10N2/c1-4-5(2)8-6(3)7-4/h1-3H3,(H,7,8)
    • N1C(C)=C(C)NC=1C

Computed Properties

  • 110.08400
  • 1
  • 1
  • 0
  • 110.084
  • 8
  • 82.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.3
  • 28.7A^2

Experimental Properties

  • 1.33490
  • 28.68000
  • 1.517
  • 292 ºC
  • 163 ºC
  • 150 ºC
  • 1.003

2,4,5-trimethyl-1H-imidazole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0056FW-1g
1H-Imidazole,2,4,5-trimethyl-
822-90-2 95%
1g
$273.00 2024-04-21
A2B Chem LLC
AC40828-1g
1H-Imidazole,2,4,5-trimethyl-
822-90-2 95%
1g
$249.00 2024-04-19
Aaron
AR0056O8-100mg
1H-Imidazole,2,4,5-trimethyl-
822-90-2 95%
100mg
$63.00
Ambeed
A825397-100mg
2,4,5-Trimethyl-1H-imidazole
822-90-2 95%
100mg
$75.0 2024-07-24
Enamine
EN300-124721-0.05g
2,4,5-trimethyl-1H-imidazole
822-90-2
0.05g
$101.0
eNovation Chemicals LLC
D630901-25g
2,4,5-Trimethylimidazole
822-90-2 95%
25g
$985 2024-08-03

2,4,5-trimethyl-1H-imidazole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Cyclotrimerization of nitriles by the reactive alkali metal hydrides
Zhang, Wen Ming; et al, Chinese Chemical Letters, 1995, 6(10), 839-42

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
Chemistry of amino oximes. VIII. Reaction of carboxylic acid derivatives with α-amino oximes
Gnichtel, Horst; et al, Chemische Berichte, 1972, 105(6), 1865-74

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] (support for ruthenium nanoparticles) Solvents: Dimethylformamide ;  1 h, 85 °C
Reference
Phosphine Supported Ruthenium Nanoparticle Catalyzed Synthesis of Substituted Pyrazines and Imidazoles from α-Diketones
Ganji, Prasad; et al, Journal of Organic Chemistry, 2017, 82(3), 1768-1774

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonium acetate Catalysts: Acetic acid ;  1 - 2 h, reflux
Reference
Synthesis and anti-bacterial activity of 2-substituted-4,5-dimethyl imidazole derivatives
Prathyusha, J.; et al, Indo American Journal of Pharmaceutical Research, 2018, 8(6), 1374-1377

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ammonium acetate Solvents: Acetic acid ;  5 min, 180 °C; 180 °C → 40 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  0 °C → rt
Reference
Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation
Wolkenberg, Scott E.; et al, Organic Letters, 2004, 6(9), 1453-1456

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Formamide
Reference
Formamide reactions. II. Studies in the oxazole series and conversion of oxazoles to imidazole with formamide
Theilig, Gerhard, Chemische Berichte, 1953, 86, 96-109

Synthetic Circuit 7

Reaction Conditions
Reference
Product class 3: imidazoles
Grimmett, M. R., Science of Synthesis, 2002, 12, 325-528

Synthetic Circuit 8

Reaction Conditions
1.1 -
2.1 Reagents: Formamide
Reference
Formamide reactions. II. Studies in the oxazole series and conversion of oxazoles to imidazole with formamide
Theilig, Gerhard, Chemische Berichte, 1953, 86, 96-109

2,4,5-trimethyl-1H-imidazole Raw materials

2,4,5-trimethyl-1H-imidazole Preparation Products

2,4,5-trimethyl-1H-imidazole Related Literature

822-90-2 (2,4,5-trimethyl-1H-imidazole) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:822-90-2)2,4,5-trimethyl-1H-imidazole
A1241784
99%/99%
1g/5g
307/1049